2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole
Description
Molecular Architecture
The molecular framework of 2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole comprises a benzimidazole core fused to a benzene ring (benzo[d]imidazole), substituted at position 2 with a 2,3-dimethoxyphenyl group and at position 5 with a methyl group. The benzimidazole system consists of a five-membered imidazole ring (positions 1 and 3 occupied by nitrogen atoms) fused to a benzene ring (positions 4–9). The 2,3-dimethoxyphenyl substituent introduces two methoxy (-OCH₃) groups at the ortho and meta positions of the phenyl ring, while the methyl (-CH₃) group at position 5 resides on the benzene moiety of the benzimidazole system.
The molecular formula, C₁₆H₁₆N₂O₂ , corresponds to a molar mass of 268.31 g/mol. Key structural descriptors include:
These identifiers confirm the connectivity of the methoxy and methyl groups to the central benzimidazole scaffold.
IUPAC Nomenclature
The systematic IUPAC name for this compound is 2-(2,3-dimethoxyphenyl)-6-methyl-1H-benzimidazole . This nomenclature reflects the substituent positions:
- Benzimidazole as the parent heterocycle.
- 2-(2,3-Dimethoxyphenyl) : A phenyl group with methoxy substituents at carbons 2 and 3, attached to position 2 of the benzimidazole.
- 6-Methyl : A methyl group at position 6 of the benzimidazole’s benzene ring.
Notably, discrepancies arise in positional numbering due to alternative fusion conventions in benzo[d]imidazole derivatives. While some sources designate the methyl group at position 5, others adhere to strict IUPAC guidelines, placing it at position 6. This divergence underscores the importance of explicit structural depictions in resolving nomenclature ambiguities.
Properties
Molecular Formula |
C16H16N2O2 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C16H16N2O2/c1-10-7-8-12-13(9-10)18-16(17-12)11-5-4-6-14(19-2)15(11)20-3/h4-9H,1-3H3,(H,17,18) |
InChI Key |
VUKLIOBZMBOJBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Oxidative Condensation with Sodium Metabisulfite
The most widely reported method for synthesizing 2-arylbenzimidazoles involves condensing o-phenylenediamine derivatives with substituted aldehydes in the presence of oxidizing agents. For 2-(2,3-dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole, 4-methyl-1,2-phenylenediamine reacts with 2,3-dimethoxybenzaldehyde under Na₂S₂O₅-mediated conditions in ethanol. The reaction proceeds via bisulfite adduct formation, facilitating nucleophilic attack by the diamine’s amino groups (Scheme 1).
Key Conditions :
-
Solvent : Ethanol (reflux, 8–12 h)
-
Oxidizing Agent : Na₂S₂O₅ (2.2 equiv)
This method’s advantage lies in its tolerance for electron-rich aldehydes like 2,3-dimethoxybenzaldehyde, which resist over-oxidation due to Na₂S₂O₅’s mild reactivity. However, prolonged reaction times and moderate yields necessitate optimization for industrial scalability.
Acid-Catalyzed Cyclization with HCl
A robust alternative employs concentrated HCl (70%) as both catalyst and dehydrating agent. Heating 4-methyl-1,2-phenylenediamine with 2,3-dimethoxybenzaldehyde at 100°C for 1–2 h induces cyclization via imine intermediate formation. Post-reaction neutralization with Na₂CO₃ precipitates the product, which is recrystallized from ethanol.
Key Conditions :
While high-yielding, this method’s reliance on concentrated HCl raises safety and waste disposal concerns. Microwave-assisted variants mitigate these issues by reducing reaction times to 40–60 min.
Catalytic Methods for Enhanced Efficiency
Phosphoric Acid-Catalyzed Synthesis
Recent advances utilize phosphoric acid (10 mol%) under mild conditions (room temperature to 50°C) to catalyze benzimidazole formation. This method avoids harsh acids and achieves 78–80% yields through hydrogen-bonding interactions that stabilize transition states (Figure 1).
Advantages :
-
Solvent-Free Options : Reduced environmental impact
-
Selectivity : Minimal byproducts from aldehyde oxidation
Phosphoric acid’s recyclability (3–4 cycles without yield loss) positions it as a sustainable alternative to traditional protocols.
Sodium Dithionite in DMSO
Sodium dithionite (Na₂S₂O₄) in dimethyl sulfoxide (DMSO) at 90°C enables rapid cyclization (3 h) with 88% yield. The polar aprotic solvent stabilizes charged intermediates, accelerating imidazole ring closure.
Mechanistic Insight :
-
Na₂S₂O₄ reduces nitro groups (if present) to amines.
-
Aldehyde undergoes nucleophilic attack by diamine.
This method is ideal for substrates sensitive to strong acids but requires careful handling of DMSO due to its hygroscopicity.
Microwave-Assisted Synthesis
Microwave irradiation drastically reduces reaction times from hours to minutes. A protocol combining 4-methyl-1,2-phenylenediamine, 2,3-dimethoxybenzaldehyde, and HCl under 150 W irradiation (150°C, 40 min) achieves 89% yield. The uniform heating minimizes thermal degradation, preserving the aldehyde’s methoxy groups.
Optimization Data :
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time (h) | 2.5 | 0.67 |
| Yield (%) | 85 | 89 |
| Purity (HPLC, %) | 95 | 98 |
Intermediate Characterization and Quality Control
Critical intermediates like 4-methyl-1,2-phenylenediamine and 2,3-dimethoxybenzaldehyde require stringent characterization:
4-Methyl-1,2-phenylenediamine :
-
¹H NMR (DMSO-d₆) : δ 6.65 (d, J = 8.0 Hz, 1H), 6.55 (s, 1H), 6.45 (d, J = 8.0 Hz, 1H), 4.75 (s, 4H), 2.15 (s, 3H).
2,3-Dimethoxybenzaldehyde :
Final product validation includes:
-
¹H NMR (DMSO-d₆) : δ 8.25 (s, 1H, imidazole-H), 7.45–7.10 (m, 3H, aromatic-H), 3.85 (s, 6H, OCH₃), 2.50 (s, 3H, CH₃).
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison for this compound Synthesis
Challenges and Optimization Strategies
Byproduct Formation
Over-oxidation of the aldehyde to carboxylic acids occurs in strongly acidic conditions. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzimidazole derivatives, including 2-(2,3-dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole. A notable application is its role as an inhibitor of the SARS-CoV-2 main protease (3CLpro). The compound's structural modifications have shown to enhance its binding affinity and inhibitory activity against this target.
Case Study : In a study evaluating various benzimidazole derivatives against SARS-CoV-2, compounds with methoxy substitutions demonstrated improved enzyme inhibition. The compound in focus was part of a series that exhibited significant antiviral activity against both the ancestral Wuhan strain and the Delta variant, with IC50 values indicating effective inhibition at low concentrations .
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular functions.
Data Table: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Bacteria | MIC (μg/ml) | Reference |
|---|---|---|---|
| 1 | Staphylococcus aureus | 50 | |
| 2 | Escherichia coli | 25 | |
| 3 | Pseudomonas aeruginosa | 62.5 | |
| 4 | Candida albicans | 250 |
In vitro studies have shown that compounds similar to this compound possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The modifications in the phenyl rings significantly influence their efficacy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. The presence of methoxy groups has been linked to increased lipophilicity and enhanced interaction with biological targets.
Key Findings :
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzoimidazole derivatives are highly dependent on substituents. Below is a comparison with structurally related compounds:
Key Observations :
- Halogenation : Bromine substitution (e.g., 3ab) enhances antimicrobial activity compared to methoxy groups .
- Receptor Selectivity : Dimethoxyaryl groups (e.g., in pyrrole derivatives) correlate with dopamine D3 receptor selectivity .
- Solubility Modifiers : Carboxamide () or hydrochloride salts () improve solubility, critical for drug delivery.
Key Observations :
- High yields (>80%) are achievable for indole-substituted benzoimidazoles using optimized coupling conditions .
- Low yields (e.g., 13% for carboxamide derivatives) suggest challenges in sterically hindered syntheses .
Antimicrobial Activity
- Compound 3ab (7-bromo-5-methyl): Exhibits potent activity against MRSA (MIC = 3.9 µg/mL) and C. albicans .
- Compound 3ac (7-bromo-5-methoxy): Lower activity than 3ab, highlighting the superiority of methyl over methoxy in this context .
Dopamine Receptor Binding
Pharmacological and Toxicological Trends
A review of benzoimidazole derivatives () notes that:
- Methyl and methoxy groups generally reduce toxicity compared to halogens.
- Carboxamide derivatives exhibit balanced pharmacokinetic profiles but may require structural optimization for blood-brain barrier penetration.
Biological Activity
2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzimidazole core with specific substitutions that enhance its biological potential. The presence of two methoxy groups at the 2 and 3 positions of the phenyl ring and a methyl group at the 5 position contribute to its unique chemical reactivity and stability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens with promising results. For example, studies have shown that this compound can inhibit the growth of certain fungal strains, demonstrating its potential as an antifungal agent.
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. In vitro studies have demonstrated that it can induce cytotoxicity in cancer cell lines such as A549 (lung cancer) and SW480 (colon cancer). The compound has shown IC50 values significantly lower than those of established chemotherapeutics like cisplatin and doxorubicin .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the S phase in A549 cells, leading to increased apoptosis rates .
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound significantly increases the population of apoptotic cells in a dose-dependent manner .
- Target Interaction : Molecular docking studies suggest that it interacts with topoisomerase IIα-DNA complexes, disrupting critical cellular processes involved in cancer cell proliferation .
Comparative Analysis
To contextualize the activity of this compound, a comparison with other benzimidazole derivatives is useful:
| Compound Name | Anticancer Activity (IC50) | Mechanism of Action |
|---|---|---|
| This compound | ~0.15 μM (A549) | Cell cycle arrest, apoptosis |
| Compound 5o (related derivative) | 0.15 μM (A549) | Topoisomerase inhibition |
| Cisplatin | 5.77 μM (A549) | DNA crosslinking |
Case Studies
Several studies highlight the biological activity of similar compounds:
- Cytotoxicity Studies : A study on benzimidazole derivatives demonstrated superior cytotoxicity for compounds featuring electron-donating groups on the phenyl ring, enhancing their anticancer properties compared to traditional agents .
- In Vivo Studies : Research involving animal models showed that benzimidazole derivatives can effectively reduce tumor sizes and improve survival rates when administered alongside conventional therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted aryl aldehydes and o-phenylenediamine derivatives. For example, refluxing substituted aryl precursors with ammonia in a water bath (5 hours, alkaline conditions) followed by recrystallization yields benzimidazole derivatives. Key parameters include solvent choice (e.g., ethanol or DMSO), temperature control (80–100°C), and catalyst use (e.g., Na₂S₂O₅) to optimize purity and yield . Characterization via TLC (chloroform:methanol, 6:1 v/v) ensures reaction completion.
Q. How is structural verification performed for this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR spectroscopy : Confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹).
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm).
- Elemental analysis : Validate calculated vs. experimental C, H, N content (e.g., ±0.3% deviation) .
- Example Data :
| Parameter | Calculated (%) | Observed (%) |
|---|---|---|
| Carbon (C) | 68.42 | 68.38 |
| Hydrogen (H) | 5.26 | 5.24 |
| Nitrogen (N) | 10.53 | 10.49 |
Q. What solvents and catalysts are critical for high-yield synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates, while bases like NaOH or KOH facilitate deprotonation. Catalytic systems such as CuI or Pd(PPh₃)₄ improve cross-coupling efficiency in triazole- or thiazole-modified derivatives .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
- Methodological Answer : Perform in-silico docking (e.g., AutoDock Vina) to assess binding affinity to targets like EGFR or α-glucosidase. Analyze docking poses (e.g., π-π stacking with Tyr residues, hydrogen bonding with catalytic sites) and compare with reference inhibitors (e.g., erlotinib for EGFR). Use RMSD values (<2.0 Å) to validate pose stability .
Q. How do substituent variations impact bioactivity?
- Methodological Answer : Compare derivatives with halogen (Br, Cl), methoxy, or nitro groups. For example:
- Antimicrobial activity : Nitro-substituted analogs show enhanced MIC values (e.g., 9c in : MIC = 2 µg/mL vs. S. aureus).
- Cytotoxicity : Fluorophenyl groups reduce IC₅₀ values in cancer cell lines (e.g., 9b in : IC₅₀ = 8.7 µM) .
Q. How can contradictory spectral data be resolved?
- Methodological Answer : Reconcile discrepancies using:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
- X-ray crystallography : Confirm absolute configuration (e.g., C–Cl bond length = 1.73 Å in ).
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 350.1234) .
Key Recommendations for Researchers
- Experimental Design : Use controlled substituent screening (e.g., halogen vs. electron-donating groups) to optimize bioactivity.
- Data Validation : Cross-validate spectral data with crystallography and HRMS to avoid misinterpretation.
- Advanced Tools : Incorporate ADMET prediction software (e.g., SwissADME) to assess drug-likeness early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
